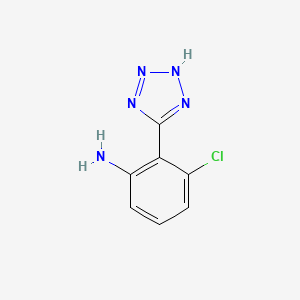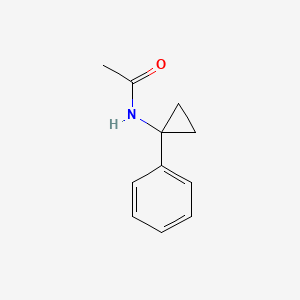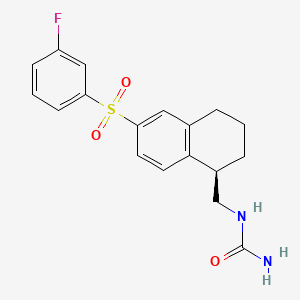
N-Benzyl-1H-indole-3-ethylamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is a chemical compound that belongs to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. They are structurally related to the amino acid tryptophan and have a wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1H-indole-3-ethylamine monohydrochloride typically involves the reaction of tryptamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions. The resulting N-benzyl-tryptamine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
N-Benzyl-1H-indole-3-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-benzyl-indole derivatives.
Reduction: Reduction reactions can convert it to N-benzyl-tryptamine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the benzyl or tryptamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various N-benzyl-indole derivatives, N-benzyl-tryptamine derivatives with different functional groups, and substituted N-benzyl-tryptamines .
科学的研究の応用
作用機序
N-Benzyl-1H-indole-3-ethylamine monohydrochloride exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential antidepressant and anxiolytic effects .
類似化合物との比較
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen with similar structural features.
N,N-dimethyltryptamine (DMT): Another hallucinogenic compound with a similar tryptamine backbone.
N-benzyl-5-methoxytryptamine: A compound with similar pharmacological properties but different substitution patterns.
Uniqueness
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is unique in its specific interaction with serotonin receptors and its potential therapeutic applications. Unlike other tryptamines, it has been shown to have significant antidepressant and anxiolytic properties without the strong hallucinogenic effects associated with compounds like DMT and 5-MeO-DMT .
特性
CAS番号 |
63938-61-4 |
|---|---|
分子式 |
C17H19ClN2 |
分子量 |
286.8 g/mol |
IUPAC名 |
benzyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H |
InChIキー |
DACWITGQKLUJCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















